3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a complex heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a triazolopyridazine core, which is known for its diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
It’s worth noting that compounds containing thepiperazine moiety and triazole nucleus are known to bind with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
Piperazines have been shown to inhibit microtubule synthesis by a unique mechanism, inhibit cell cycle progression, and inhibit angiogenesis, which is critical to a tumor cell’s ability to grow and metastasize . Triazole compounds are also known for their ability to bind in the biological system with a variety of enzymes and receptors .
Biochemical Pathways
Compounds containing thetriazole nucleus are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
It’s worth noting that compounds containing thepiperazine moiety are known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Compounds containing thetriazole nucleus and piperazine moiety are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Action Environment
It’s worth noting that the compound’s storage temperature is recommended to be in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Phenylsulfonylation: The final step involves the sulfonylation of the piperazine nitrogen with phenylsulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Desulfonylated derivatives
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-(4-(methylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
- 3-Methyl-6-(4-(ethylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
3-Methyl-6-(4-(phenylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine stands out due to its phenylsulfonyl group, which imparts unique chemical and biological properties. This group enhances the compound’s ability to interact with biological targets, potentially leading to improved therapeutic effects compared to its analogs.
Properties
IUPAC Name |
6-[4-(benzenesulfonyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c1-13-17-18-15-7-8-16(19-22(13)15)20-9-11-21(12-10-20)25(23,24)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBGWGBBCNVRKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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